4-Bromobenzonitrile
Overview
Description
4-Bromobenzonitrile, also known as 1-Bromo-4-cyanobenzene, is an organic compound with the molecular formula C7H4BrN. It is a derivative of benzonitrile where a bromine atom is substituted at the para position of the benzene ring. This compound is a white to light yellow crystalline solid and is used in various chemical syntheses due to its reactivity and stability .
Mechanism of Action
Target of Action
4-Bromobenzonitrile is a chemical compound used primarily as a reagent in various chemical reactions . Its primary targets are often other chemical compounds or substrates in a reaction . The exact target can vary depending on the specific reaction in which it is used.
Mode of Action
This compound acts as an aryl halide . In the presence of a catalyst, it can participate in cross-coupling reactions such as the Suzuki reaction . In these reactions, the bromine atom in this compound is replaced by another group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
For instance, it has been used in the synthesis of 4-iodobenzonitrile via a photo-induced aromatic Finkelstein iodination reaction .
Result of Action
The primary result of this compound’s action is the formation of new chemical compounds through reactions such as cross-coupling . The exact products depend on the reaction conditions and the other reactants present .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzonitrile can be synthesized through several methods. One common method involves the bromination of benzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete substitution .
Industrial Production Methods: In industrial settings, this compound is produced by the direct bromination of benzonitrile. The process involves the use of bromine and a suitable catalyst under controlled conditions to achieve high yields and purity. The reaction is typically carried out in a solvent such as acetic acid or carbon tetrachloride .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles.
Cross-Coupling Reactions: Biphenyl derivatives.
Reduction: 4-Bromoaniline.
Scientific Research Applications
4-Bromobenzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and polymers.
Comparison with Similar Compounds
- 2-Bromobenzonitrile
- 3-Bromobenzonitrile
- 4-Chlorobenzonitrile
- 4-Iodobenzonitrile
- 4-Nitrobenzonitrile
Comparison: 4-Bromobenzonitrile is unique due to its para-substitution, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Bromobenzonitrile and 3-Bromobenzonitrile, the para-substitution in this compound allows for more predictable and selective reactions. Additionally, the bromine atom in this compound provides a good leaving group for nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSCPPCMBMFJJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211352 | |
Record name | Benzonitrile, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-00-7 | |
Record name | 4-Bromobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-BROMOBENZONITRILE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Bromobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32L8XG37J4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The provided research focuses heavily on the synthetic applications of 4-bromobenzonitrile rather than its biological activity. Therefore, information about its specific biological targets and downstream effects is not available within these papers.
A: * Molecular formula: C7H4BrN []* Molecular weight: 182.02 g/mol []* Spectroscopic data: While not explicitly provided in all papers, specific spectroscopic data like EPR parameters and zero-field splitting parameters for the triplet state of this compound are discussed in [] and [].
A: The research primarily focuses on this compound as a synthetic building block. Its stability under various reaction conditions, particularly those involving palladium catalysts, is evident across multiple studies. [, , , , , , , , , , , ] Notably, its use in the synthesis of liquid crystal compounds highlights its potential for material science applications. [, ]
A: this compound itself is not a catalyst. Instead, it serves as a common reagent in various catalytic reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. [, , , , , , , , , , ] These reactions utilize the reactivity of the bromine atom in this compound for carbon-carbon bond formation.
A: Density functional theory (DFT) calculations were employed to investigate the strength and geometry of C-Br...N≡C halogen bonds in this compound crystals, offering insights into their bending properties. [] Additionally, DFT calculations, combined with experimental data, were used to study the mechanism of Pd(0) active species generation in Hirao coupling reactions using this compound. []
A: While SAR studies specifically focusing on this compound were not found within the provided research, a study on iron(II)-cyclopentadienyl compounds incorporating various benzonitrile derivatives, including this compound, reveals the impact of substituents on the benzonitrile ring on their anticancer activity. [] This suggests that structural modifications can significantly influence the biological activity of compounds containing the this compound moiety.
ANone: The provided research emphasizes the use of this compound in synthetic chemistry and does not delve into its formulation or bioavailability aspects.
ANone: The provided research primarily focuses on the synthetic applications of this compound and does not explicitly discuss SHE regulations or specific safety protocols associated with its use. Researchers should consult relevant safety data sheets and follow standard laboratory safety procedures when handling this compound.
ANone: The provided research focuses on the synthetic applications of this compound and does not delve into its pharmacokinetic or pharmacodynamic properties.
ANone: The provided research does not offer data on the in vitro or in vivo efficacy of this compound as a therapeutic agent.
A: While direct alternatives to this compound are not explicitly compared in the provided papers, other aryl halides, particularly aryl bromides and iodides, are often used interchangeably in similar palladium-catalyzed cross-coupling reactions. [, , , , ] The choice of the specific aryl halide often depends on factors like reactivity, availability, and cost.
ANone: The provided research focuses on synthetic applications and does not address specific recycling or waste management strategies for this compound. Standard laboratory practices for handling and disposing of hazardous chemicals should always be followed.
A: Research involving this compound often utilizes standard organic synthesis laboratories equipped for reactions involving air and moisture-sensitive reagents, as well as analytical techniques like gas chromatography (GC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. [, , , , , , , ]
ANone: While the provided research does not offer a historical overview, it showcases the continued relevance of this compound in contemporary synthetic chemistry, particularly in the context of cross-coupling reactions, a field that has seen significant advancements in recent decades.
A: The research highlights the interdisciplinary nature of this compound applications, spanning synthetic organic chemistry, materials science, and catalysis. Its use in synthesizing liquid crystal compounds [] and as a reagent in developing new catalytic methodologies [, , , , , , , ] exemplifies its potential to contribute to diverse fields.
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